molecular formula C13H24O3 B12315684 Ethyl 2-ethyl-2-(1-hydroxyethyl)-5-methylhex-4-enoate

Ethyl 2-ethyl-2-(1-hydroxyethyl)-5-methylhex-4-enoate

Cat. No.: B12315684
M. Wt: 228.33 g/mol
InChI Key: ZOYUYIJBFUVJAQ-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-2-(1-hydroxyethyl)-5-methylhex-4-enoate is an organic compound with a complex structure that includes both ester and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethyl-2-(1-hydroxyethyl)-5-methylhex-4-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion and remove water formed during the process.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-2-(1-hydroxyethyl)-5-methylhex-4-enoate can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 2-ethyl-2-(1-hydroxyethyl)-5-methylhex-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-ethyl-2-(1-hydroxyethyl)-5-methylhex-4-enoate involves its interaction with various molecular targets. The ester and alcohol groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-hydroxyethylhexanoate
  • Ethyl 2-methylhexanoate
  • Ethyl 2-ethylhexanoate

Uniqueness

Ethyl 2-ethyl-2-(1-hydroxyethyl)-5-methylhex-4-enoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

ethyl 2-ethyl-2-(1-hydroxyethyl)-5-methylhex-4-enoate

InChI

InChI=1S/C13H24O3/c1-6-13(11(5)14,9-8-10(3)4)12(15)16-7-2/h8,11,14H,6-7,9H2,1-5H3

InChI Key

ZOYUYIJBFUVJAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC=C(C)C)(C(C)O)C(=O)OCC

Origin of Product

United States

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